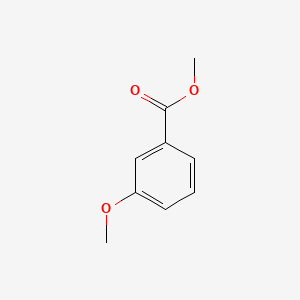

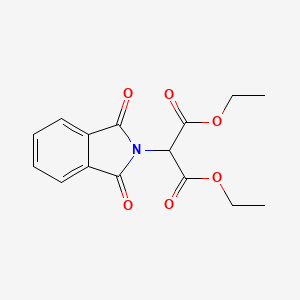

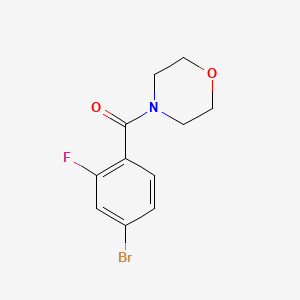

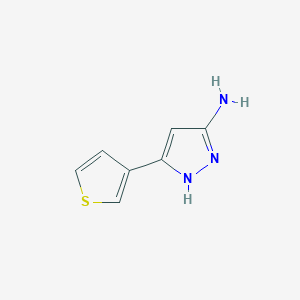

![molecular formula C17H21NO4 B1346841 3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid CAS No. 885266-53-5](/img/structure/B1346841.png)

3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid, also known as TBICA, is a carboxylic acid derivative of indole that has been used in a variety of scientific research applications. TBICA has been used in the synthesis of other compounds, as a reagent for chemical reactions, and as a tool for studying biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Dipeptide Synthesis

The compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

Protection of Amino Acids

The tert-butyloxycarbonyl (Boc) group is commonly employed to diminish the nucleophilicity of sp2-hybridized nitrogen atoms of indoles . This protection is crucial in the synthesis of functionalized heteroarenes, which are ubiquitous in alkaloid natural products, pharmaceuticals, materials, and related compounds .

Synthesis of Ionic Liquids

The compound is used in the synthesis of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These ionic liquids have been broadly used in peptide synthesis as synthetic support, cleavage reagent, and solvents .

Cross-Coupling Reactions

Although not directly related to “3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid”, Boc-protected compounds are frequently used in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings .

Synthesis of Natural Product Intermediates

Boc-protected compounds are used in the synthesis of intermediates of natural products. For example, ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, was synthesized from L-Serine through several steps, including Boc protection .

Proteomics Research

The compound is used in proteomics research . However, the specific applications in this field are not detailed in the available resources.

Propiedades

IUPAC Name |

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-11(9-15(19)20)13-10-18(16(21)22-17(2,3)4)14-8-6-5-7-12(13)14/h5-8,10-11H,9H2,1-4H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMVLMBCHRXPLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

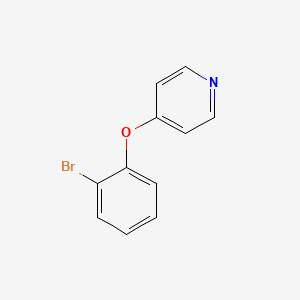

![10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile](/img/structure/B1346777.png)